3-(Thiophen-2-yl)cyclobutan-1-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-thiophen-2-ylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-7-4-6(5-7)8-2-1-3-10-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKYKIXPIZZYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Cyclobutanone Scaffolds in Modern Synthetic Chemistry
The cyclobutanone (B123998) ring, a four-membered carbocycle containing a ketone functional group, is a versatile and increasingly utilized building block in modern synthetic chemistry. nih.govnih.gov Despite their inherent ring strain, cyclobutanones are generally stable at room temperature, yet they can undergo facile ring-cleavage under various conditions, making them valuable synthetic intermediates. nih.gov This unique reactivity allows for diverse chemical transformations, including ring expansions and ring-opening processes, which are critical for the construction of complex molecular structures. nih.govnih.gov
Historically, the synthesis of cyclobutane (B1203170) derivatives has been approached through a variety of methods, allowing for regioselective and stereoselective preparation of extensively substituted four-membered rings. nih.gov In recent years, there has been a growing need for unique screening libraries in fragment-based drug discovery, with the cyclobutane moiety being identified as an attractive three-dimensional (3D) scaffold. nuph.edu.ua The non-planar, puckered structure of the cyclobutane ring offers opportunities for unique applications in medicinal chemistry, including the potential to improve druglike properties of compounds. nih.govclockss.org Cyclobutanes have been employed to increase metabolic stability, induce conformational restriction, and reduce the planarity of molecules, all of which are desirable traits in drug candidates. nih.govclockss.org
The presence of the ketone in cyclobutanones provides a handle for a wide array of chemical manipulations. For instance, α-arylcyclobutanones display unique reactivity that makes them valuable synthetic intermediates and target molecules. nih.gov Research has demonstrated the preparation of α-aryl- and α-heteroarylcyclobutanones through direct α-arylation reactions. nih.gov Furthermore, the ring expansion of α-arylcyclobutanones has been shown to be a viable method for the stereoselective synthesis of more complex structures. nih.gov
The Role of Thiophene Moieties in Heterocyclic Chemistry and Materials Science
Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of heterocyclic chemistry with wide-ranging applications. mdpi.comspectrabase.com Thiophene and its derivatives are integral components in organic synthesis, serving as building blocks for the development of advanced materials such as conductive polymers, organic semiconductors, and photovoltaic cells. mdpi.comspectrabase.com The electron-rich nature of the thiophene ring makes it highly reactive in electrophilic aromatic substitution reactions, such as acylation, allowing for the synthesis of a variety of functionalized derivatives. mdpi.com
In the realm of materials science, thiophenes are crucial for creating innovative materials with tailored electronic and optical properties, which are driving advancements in flexible electronics and optoelectronic devices. mdpi.comspectrabase.com The versatility and unique structural characteristics of thiophenes enable researchers to explore new frontiers in chemistry and materials science. mdpi.comspectrabase.com
From a medicinal chemistry perspective, thiophene derivatives are important heterocycles that exhibit a remarkable array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The physicochemical properties of thiophene are remarkably similar to those of benzene, making it a well-known bioisostere. This similarity allows for the substitution of a benzene ring with a thiophene ring in drug molecules, which can lead to improved therapeutic properties.
Overview of Research Directions for 3 Thiophen 2 Yl Cyclobutan 1 One Architectures
Direct Synthesis Approaches to this compound Core Structures
Directly forming the combined thiophene-cyclobutane system is a primary goal for synthetic chemists. This section examines multicomponent and convergent strategies to achieve this efficiently.
Multicomponent Reaction Strategies for Cyclobutane-Thiophene Systems
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. tandfonline.com While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct thiophene derivatives. nih.govtandfonline.com For instance, the Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes. researchgate.net Conceptually, one could devise an MCR involving a thiophene precursor, a four-carbon building block, and a cyclization agent to form the desired cyclobutane-thiophene structure.
| MCR Type | Reactants | Product Type | Potential for Cyclobutane-Thiophene |
| Gewald Reaction | Carbonyl compound, α-cyanoester, sulfur | 2-Aminothiophene | Could be adapted by using a cyclobutane-containing carbonyl. |
| Ugi Reaction | Aldehyde, amine, carboxylic acid, isocyanide | α-Acylamino carboxamide | A thiophene-containing reactant could be incorporated. |
Convergent Synthetic Pathways to the Target Compound
Convergent synthesis involves preparing key fragments of the target molecule separately and then joining them at a late stage. For this compound, this would typically involve the synthesis of a thiophene-containing fragment and a cyclobutane precursor, followed by their coupling. A plausible convergent approach is the acylation of thiophene with a suitable cyclobutane-derived acyl chloride. For example, the Friedel-Crafts acylation of thiophene with adipoyl chloride has been used to synthesize 1,6-di(thiophen-2-yl)hexane-1,6-dione. nih.gov A similar strategy could be envisioned using a cyclobutanecarbonyl chloride derivative.
Cyclobutanone Ring Formation Strategies in the Context of Thiophene Substitution
This section focuses on methods to construct the cyclobutanone ring onto a pre-existing thiophene scaffold.
Photochemical [2+2] Cycloaddition Reactions for Cyclobutane Scaffolds
Photochemical [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane rings. nih.govnih.gov This reaction involves the light-induced union of two olefinic double bonds to form a four-membered ring. youtube.com In the context of synthesizing thiophene-substituted cyclobutanes, this could involve the cycloaddition of a thiophene-containing alkene with another alkene. The reaction is often regio- and stereoselective, providing access to complex molecular architectures. nih.gov Both direct excitation and sensitization methods can be employed, and recent advances in visible-light catalysis have expanded the scope of these reactions. nih.gov
| Reaction Type | Substrates | Key Features |
| Intermolecular [2+2] | Thiophene-alkene + Alkene | Forms the cyclobutane ring between two separate molecules. |
| Intramolecular [2+2] | Diene with a thiophene moiety | Forms the cyclobutane ring within a single molecule. |
Intramolecular Cyclizations Leading to Cyclobutanone Derivatives
Intramolecular cyclization reactions are another key strategy for forming cyclobutanone rings. These reactions involve the formation of a bond between two atoms within the same molecule to create the cyclic structure. While the direct synthesis of cyclobutanones via cyclization is less common than other methods, it remains a viable approach. thieme-connect.de For instance, the cyclization of a γ-functionalized carboxylic acid or its derivative bearing a thiophene group could lead to the desired this compound. The success of such a cyclization would depend on the nature of the starting material and the reaction conditions employed. nih.gov
Aldol-Type Condensation and Related Carbonyl Annulation Methods for Cyclobutanones
Aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions that produce β-hydroxy carbonyl compounds. thieme-connect.de An intramolecular aldol condensation can be a powerful tool for forming cyclic ketones. youtube.comyoutube.comyoutube.comyoutube.com In the synthesis of a thiophene-substituted cyclobutanone, a precursor containing two carbonyl groups, with one positioned to favor the formation of a four-membered ring upon cyclization, would be required. The starting material would need to be carefully designed to ensure the desired regioselectivity of the enolate formation and subsequent cyclization. The stability of the resulting four-membered ring is a critical factor to consider in this approach. youtube.com
| Reaction | Starting Material | Key Transformation |
| Intramolecular Aldol Condensation | 1,4-dicarbonyl compound with a thiophene substituent | Base- or acid-catalyzed cyclization to form a cyclobutenone, followed by reduction. |
An in-depth examination of the synthetic strategies for this compound reveals a landscape rich with sophisticated chemical reactions. The construction of this molecule requires careful consideration of both the formation of the cyclobutanone ring and the introduction and functionalization of the thiophene moiety. This article explores the key methodologies pertinent to the synthesis of this compound and its related structures.
Computational and Theoretical Investigations of 3 Thiophen 2 Yl Cyclobutan 1 One Architectures
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for this purpose. epstem.net
To understand the behavior of 3-(Thiophen-2-yl)cyclobutan-1-one, its most stable three-dimensional structure must be determined. This is achieved through geometry optimization, a computational process that locates the minimum energy conformation of the molecule. For this compound, the process involves analyzing the puckering of the cyclobutanone (B123998) ring and the rotational orientation (dihedral angle) of the thiophene (B33073) ring relative to the cyclobutane (B1203170) moiety.
Conformational analysis, often performed via a Potential Energy Surface (PES) scan, reveals the energy landscape as a function of specific dihedral angles. nih.gov For this compound, the key dihedral angle would be between the thiophene ring and its bond to the cyclobutane ring. The calculations would identify the lowest energy conformer, which represents the most probable structure of the molecule in the ground state. The cyclobutanone ring itself is not planar and adopts a puckered conformation to relieve ring strain. DFT calculations can precisely determine the degree of this puckering.
Optimized geometric parameters, such as bond lengths and angles, for the constituent parts of the molecule can be reliably calculated. These theoretical values are generally found to be in good agreement with experimental data obtained from methods like X-ray crystallography for similar molecules. nih.govniscpr.res.in
Table 1: Predicted Geometric Parameters for this compound Substructures (DFT/B3LYP) Note: These are representative values based on calculations of similar thiophene and cyclobutanone-containing molecules.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | Thiophene C=C | ~1.37 Å |
| Thiophene C-C | ~1.42 Å | |
| Thiophene C-S | ~1.72 Å | |
| Cyclobutane C-C | ~1.55 Å | |
| Carbonyl C=O | ~1.22 Å | |
| Bond Angle | Thiophene C-S-C | ~92.2° |
| Cyclobutane C-C-C | ~88.0° |
Theoretical vibrational frequency calculations are a cornerstone of computational spectroscopy. By calculating the second derivatives of the energy with respect to atomic positions, a molecule's vibrational modes can be predicted. wisc.edu These calculated frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum.
For this compound, DFT calculations can predict characteristic frequencies for its key functional groups: the carbonyl (C=O) stretch of the cyclobutanone, the C-H and ring stretching modes of the thiophene, and the various vibrations of the cyclobutane ring. nih.govresearchgate.net
Due to approximations in the theoretical models and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. To correct this, a scaling factor is typically applied. youtube.com Furthermore, Potential Energy Distribution (PED) analysis can be used to assign the calculated frequencies to specific types of molecular vibrations (e.g., stretching, bending, or twisting). nih.gov
Table 2: Predicted Vibrational Frequencies for Key Modes of this compound Note: Values are hypothetical and based on typical ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) |
|---|---|---|
| C=O Stretch | Cyclobutanone | ~1780-1800 |
| C-H Stretch (Aromatic) | Thiophene | ~3100-3120 |
| C=C Stretch | Thiophene | ~1500-1550 |
| C-H Stretch (Aliphatic) | Cyclobutane | ~2850-2990 |
The Gauge-Including Atomic Orbital (GIAO) method is a highly reliable approach for calculating the NMR chemical shifts of molecules. imist.maresearchgate.netyoutube.com This quantum mechanical calculation determines the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shift (δ) is then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS). imist.ma
For this compound, GIAO calculations at the DFT level can predict the ¹H and ¹³C chemical shifts. nih.gov These predictions help in assigning the signals in an experimental NMR spectrum. youtube.comlibretexts.org The accuracy of the prediction depends on the level of theory, the basis set used, and whether solvent effects are included in the model. nih.gov Studies consistently show that the GIAO method yields results with a very good linear correlation to experimental data. researchgate.net
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on the expected electronic environments.
| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| C1 | Carbonyl C=O | - | ~208 |
| C2/C4 | CH₂ adjacent to C=O | ~3.1 - 3.3 | ~45 |
| C3 | CH attached to Thiophene | ~3.8 - 4.0 | ~35 |
| C2' | Thiophene C attached to ring | - | ~145 |
| C3'/C5' | Thiophene CH | ~7.0 - 7.5 | ~125 - 128 |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. reddit.comresearchgate.net The LUMO, as the lowest energy empty orbital, acts as an electron acceptor, defining the electrophilicity. reddit.comresearchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. schrodinger.comnist.gov A small energy gap suggests that the molecule is more easily excitable and generally more reactive. A large gap indicates higher kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may have significant contributions from the carbonyl group.
Table 4: Representative FMO Properties for a Thiophene Derivative Note: Values are based on reported data for similar thiophene-containing systems.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | ~ -6.20 |
| LUMO Energy | ~ -1.85 |
Beyond FMO analysis, DFT calculations allow for the quantification of various global and local reactivity descriptors. These parameters, derived from the HOMO and LUMO energies, provide a more detailed picture of chemical reactivity. researchgate.net
Hardness (η) and Softness (S) : Hardness (η = (E_LUMO - E_HOMO) / 2) measures the resistance to change in electron distribution. Softness (S = 1/η) is the reciprocal of hardness. Hard molecules have a large energy gap, while soft molecules have a small gap.
Electronegativity (χ) : Defined as χ = -(E_HOMO + E_LUMO) / 2, it measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω) : This index (ω = χ² / 2η) quantifies the energy stabilization when the system acquires additional electronic charge from the environment.
Local reactivity is often visualized using the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map illustrates the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the sulfur atom, and a positive potential around the acidic hydrogen atoms. nih.govscience.gov
Table 5: Calculated Global Reactivity Descriptors Note: Values are illustrative and derived from the representative FMO energies in Table 4.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.175 |
| Softness (S) | 1 / η | 0.460 |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.025 |
Ab Initio and Semi-Empirical Calculations for Comparative Analysis
While DFT is a dominant method, other computational approaches offer valuable comparative insights.
Ab Initio Calculations : Methods like Hartree-Fock (HF) are considered ab initio because they are derived directly from theoretical principles without the use of experimental data. HF calculations are often used as a baseline for comparison. For instance, a study might compare the optimized geometry and energies calculated using both HF and DFT methods (like B3LYP) to gauge the effect of electron correlation, which is included in DFT but not in HF. niscpr.res.in Generally, DFT methods provide results that are closer to experimental values for a given computational cost.
Semi-Empirical Calculations : These methods (e.g., PM3, MINDO/3) are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. researchgate.net While less accurate, they are useful for preliminary conformational searches on very large molecules or for providing a qualitative overview before undertaking more computationally expensive DFT calculations. Comparing results across semi-empirical, ab initio, and DFT methods can provide a comprehensive understanding of a molecule's properties and validate the chosen level of theory.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a powerful computational method used to explore the dynamic nature of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape, revealing the accessible shapes a molecule can adopt and the transitions between them. For this compound, MD simulations are crucial for understanding the puckering of the cyclobutane ring and the orientation of the thiophene substituent.
The conformational flexibility of the cyclobutane ring is a key feature. Unlike the planar representation often seen in 2D drawings, the cyclobutane ring exists in a puckered or "butterfly" conformation to alleviate ring strain. nih.gov The degree of puckering and the barrier to ring inversion are significantly influenced by the nature and position of substituents. In the case of this compound, the thiophene group can occupy either an equatorial or an axial position relative to the plane of the cyclobutane ring.
A comprehensive conformational study of substituted cyclobutane derivatives has shown that the substituent's position can modulate the ring's puckering preference. researchgate.netnih.gov MD simulations, often in conjunction with Density Functional Theory (DFT) calculations, can quantify the energy differences between these conformers and the energy barriers separating them. nih.gov For this compound, one would expect two primary low-energy conformations corresponding to the equatorial and axial placement of the thiophene group.
The relative populations of these conformers can be estimated from the simulation data by analyzing the trajectory. A hypothetical energy profile derived from such simulations might reveal that the equatorial conformer is slightly more stable than the axial one due to reduced steric hindrance. The energy barrier for the interconversion between these two states would also be a critical parameter obtained from the simulations, indicating the conformational rigidity of the molecule at a given temperature.
To illustrate the potential findings from an MD simulation, the following table presents hypothetical data on the conformational preferences of this compound.
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Equatorial-Thiophene | ~25° | 0.0 | ~70 |
| Axial-Thiophene | ~25° | ~0.5 | ~30 |
| Planar Transition State | 0° | ~1.5 | <1 |
This table is based on general principles of conformational analysis of substituted cyclobutanes and is for illustrative purposes.
The simulation would also reveal the rotational freedom of the thiophene ring relative to the cyclobutane ring. The torsion angle between the two rings is another important degree of freedom that would be explored during the MD simulation, identifying the most stable rotational isomers.
Quantitative Structure-Property Relationships (QSPR) Derived from Theoretical Parameters
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netscirp.org These models are built by calculating a set of molecular descriptors and then using regression analysis to find a mathematical equation that predicts a specific property. scirp.org For this compound, QSPR studies can provide valuable predictions for properties that are difficult or time-consuming to measure experimentally.
The first step in a QSPR study is the calculation of a wide range of molecular descriptors. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity.
Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: Related to the electronic structure, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.
Once a set of descriptors is calculated for a series of related compounds, a statistical method, such as multiple linear regression (MLR), is used to build the QSPR model. The quality of the model is assessed by its statistical significance and predictive power. researchgate.netscirp.org
For this compound, QSPR models could be developed to predict a variety of properties. For instance, a model could be created to predict its boiling point, solubility, or even its retention time in chromatography. The thiophene moiety is known to influence the physicochemical properties of compounds, often being used as a bioisosteric replacement for a phenyl ring. nih.gov
A hypothetical QSPR study on a series of thiophene-containing ketones might yield a model for predicting a property like molar refractivity (MR). The resulting equation could look something like this:
MR = a(Molecular Volume) + b(Dipole Moment) + c*(LogP) + d**
Where 'a', 'b', and 'c' are coefficients determined from the regression analysis, and 'd' is a constant.
The following table presents a hypothetical set of calculated descriptors and a predicted property for this compound, based on a hypothetical QSPR model.
| Descriptor | Value |
| Molecular Weight ( g/mol ) | 166.22 |
| Molecular Volume (ų) | ~150 |
| Dipole Moment (Debye) | ~2.5 |
| LogP | ~1.8 |
| Predicted Molar Refractivity (cm³/mol) | ~45 |
This table contains hypothetical data for illustrative purposes, based on general QSPR principles for organic molecules.
The development of robust QSPR models relies on a diverse and well-characterized training set of molecules. researchgate.net While a specific QSPR model for this compound is not available in the public literature, the principles of QSPR demonstrate a powerful approach to estimate its properties based on its theoretical parameters. Such predictive models are invaluable in the early stages of drug discovery and material design, allowing for the rapid screening of virtual compounds.
Reactivity and Chemical Transformations of 3 Thiophen 2 Yl Cyclobutan 1 One
Reactivity of the Cyclobutanone (B123998) Ring System
The cyclobutanone ring is notable for its significant ring strain, which is a driving force for many of its characteristic reactions. This strain energy makes the four-membered ring susceptible to reactions that lead to more stable, less strained systems. rsc.org
Due to the inherent strain in the four-membered ring, cyclobutanones can undergo ring-opening reactions under thermal or photochemical conditions. rsc.org These reactions typically proceed via cleavage of one of the C-C bonds of the cyclobutane (B1203170) core.
Thermally Induced Reactions: Upon heating, cyclobutanones can undergo ring cleavage. For instance, the thermal ring-opening of certain cyclobutanols, derived from cyclobutanones, has been reported. researchgate.net While specific studies on the thermal decomposition of 3-(Thiophen-2-yl)cyclobutan-1-one are not prevalent, analogous systems suggest that cleavage would likely occur to relieve ring strain, potentially leading to linear ketone products.
Photochemically Induced Reactions: Photochemical activation of cyclobutanones can lead to a variety of ring-opening pathways. acs.org Visible light-induced photoredox catalysis has been shown to facilitate the ring-opening of bicyclobutanes, a related strained ring system, to form functionalized cyclobutenes. rsc.orgnih.gov The high strain energy of cyclobutanes has been utilized for selective ring-opening to synthesize valuable linear aliphatic compounds. rsc.org For this compound, photochemical excitation could promote cleavage of the cyclobutane ring, offering pathways to various unsaturated ketone derivatives.
| Reaction Type | Conditions | Potential Products |
| Thermal Ring-Opening | High Temperature | Linear unsaturated ketones |
| Photochemical Ring-Opening | UV or Visible Light | Substituted cyclobutenes, γ,δ-unsaturated ketones |
Ring expansion reactions are a common feature of cyclobutanone chemistry, driven by the release of ring strain. researchgate.netwikipedia.org These rearrangements can lead to the formation of larger, more stable carbocycles such as cyclopentanones or cyclohexenones. organic-chemistry.org
One common method for ring expansion involves a pinacol-type rearrangement of α-hydroxycyclopropyl carbinols, which can be derived from cyclobutanones, to yield disubstituted cyclobutanones. organic-chemistry.org Free radical-based ring expansion reactions of cyclobutanones have also been developed to construct seven- and eight-membered rings. researchgate.net For this compound, treatment with diazomethane or related reagents in the presence of a Lewis acid could potentially lead to the corresponding 4-(thiophen-2-yl)cyclopentan-1-one. More complex, multi-step sequences could be envisioned to expand the ring to a six-membered system.
| Rearrangement Type | Reagents/Conditions | Product Type |
| Tiffeneau–Demjanov rearrangement | Diazomethane, Lewis Acid | Ring-expanded ketone (e.g., cyclopentanone) |
| Radical-based expansion | Radical initiator | Larger carbocycles (e.g., cycloheptanones) |
The carbonyl group of this compound exhibits typical ketone reactivity, undergoing a variety of transformations.
Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp2 to sp3. masterorganicchemistry.comyoutube.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, add irreversibly to the carbonyl group. Weaker nucleophiles can also add, often under acidic or basic catalysis. nih.gov
Condensation Reactions: Like other ketones with α-hydrogens, this compound can participate in condensation reactions. For instance, in the presence of a base, it can undergo an aldol (B89426) condensation with itself or another enolizable carbonyl compound. Cyclocondensation reactions of related di(thiophen-2-yl) diones have been reported to yield products with new five- or six-membered rings. nih.gov
Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. wikipedia.orgarpgweb.com This reaction is a classic condensation reaction of ketones and is often used for their characterization. wikipedia.org The formation of oximes from ketones can be achieved under mild conditions, typically by reacting the ketone with hydroxylamine hydrochloride in a suitable solvent. arpgweb.com
| Transformation | Reagent(s) | Product |
| Nucleophilic Addition | Grignard Reagents (RMgX), Organolithiums (RLi) | Tertiary alcohol |
| Condensation | Base or Acid, another carbonyl compound | α,β-unsaturated ketone |
| Oxime Formation | Hydroxylamine (NH2OH) | This compound oxime |
Reactivity of the Thiophene (B33073) Moiety
The thiophene ring is an electron-rich aromatic system that readily participates in electrophilic aromatic substitution reactions. Its reactivity can be further tailored using modern synthetic methods like directed ortho-metalation.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of thiophene. uomustansiriyah.edu.iq The reaction proceeds through a resonance-stabilized carbocation intermediate, often called an arenium ion. uomustansiriyah.edu.iquci.edu The substituent on the thiophene ring influences the rate and regioselectivity of the substitution. The 3-(cyclobutan-1-one) substituent is generally considered to be weakly activating or deactivating and will direct incoming electrophiles to specific positions on the thiophene ring.
Given that the substituent is at the 2-position of the thiophene ring, electrophilic attack is most likely to occur at the C5 position due to electronic activation and less steric hindrance compared to the C3 position. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. youtube.com
| EAS Reaction | Reagents | Major Product |
| Bromination | Br2, FeBr3 | 3-(5-Bromothiophen-2-yl)cyclobutan-1-one |
| Nitration | HNO3, H2SO4 | 3-(5-Nitrothiophen-2-yl)cyclobutan-1-one |
| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 3-(5-Acetylthiophen-2-yl)cyclobutan-1-one |
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org
For this compound, the carbonyl group itself is not a strong directing group for this transformation. However, the carbonyl can be converted into a more effective DMG, such as an oxime or a tertiary amine, which can then direct lithiation to the C3 position of the thiophene ring. uwindsor.ca Subsequent quenching of the resulting organolithium species with an electrophile would introduce a new substituent at the C3 position, a position that is not easily accessible through classical electrophilic aromatic substitution. This method provides a complementary approach to the functionalization of the thiophene ring in this molecule. acs.org
| Directing Group | Metalating Agent | Electrophile (E+) | Product |
| Converted Carbonyl (e.g., -CONR2) | n-BuLi or s-BuLi | CO2, I2, RCHO | 3-(3-Substituted-thiophen-2-yl)cyclobutan-1-one derivative |
Radical Reactions and Polymerization Pathways involving Thiophene
There is no specific information available on the radical-initiated reactions of this compound or its propensity to act as a monomer for polymerization. While polythiophenes are an important class of conducting polymers, the influence of the 3-cyclobutanone substituent on the polymerization process of the thiophene moiety has not been reported.
Inter-Ring Interactions and Their Influence on Reactivity
Conjugation Effects Between the Cyclobutanone and Thiophene Rings
An analysis of the electronic interaction and potential conjugation between the π-system of the thiophene ring and the carbonyl group of the cyclobutanone ring requires spectroscopic and computational data that is not available for this specific molecule.
Stereochemical Influence on Reaction Pathways
Without any documented reactions of this compound, a discussion on how its stereochemistry might influence reaction outcomes is not possible.
Compound Names Mentioned:
Synthesis and Characterization of Derivatives and Analogues of 3 Thiophen 2 Yl Cyclobutan 1 One
Structural Modifications of the Cyclobutanone (B123998) Ring
Substituent Effects on Cyclobutane (B1203170) Ring Strain and Conformation
The inherent ring strain of the cyclobutane core in 3-(thiophen-2-yl)cyclobutan-1-one is a critical determinant of its reactivity and conformation. The introduction of substituents onto the cyclobutanone ring can significantly modulate this strain. High-level ab initio calculations have been employed to estimate the ring strain energies (SE) of various small ring compounds. For instance, the SE of cyclobutanone itself is influenced by the presence of the carbonyl group, and this strain can be further altered by the addition of substituents. nih.gov
Computational studies on cyclopentene (B43876) derivatives have shown that the size and steric bulk of a substituent have the most substantial influence on torsional ring strain energy (RSE). researchgate.net Substituents placed at different positions on the ring lead to varied eclipsing interactions, thereby altering the RSE. For example, in cyclopentene systems, a substituent at the homoallylic position results in a higher RSE compared to the same substituent at the allylic position due to increased eclipsing interactions. researchgate.net While direct studies on this compound are limited, these findings suggest that the position and nature of substituents on its cyclobutane ring would similarly impact its conformation and strain energy. The stability of the cyclobutane ring, despite its strain, allows for it to be a viable component in more complex molecular architectures. researchgate.net
Formation of Spirocyclic and Fused Polycyclic Systems Incorporating Cyclobutanone
The cyclobutanone ring of this compound is a valuable precursor for the synthesis of more complex molecular architectures, such as spirocyclic and fused polycyclic systems. These transformations often leverage the reactivity of the carbonyl group and the strained nature of the four-membered ring.
One common strategy involves the [2+2] cycloaddition reaction. For instance, the cycloaddition of a ketene, generated in situ, to a styrene (B11656) derivative can yield a cyclobutanone core that can be further elaborated. nih.gov This methodology has been used to create 1,3-disubstituted cyclobutane analogs of combretastatin (B1194345) A4, where the cyclobutane ring replaces a cis-stilbene (B147466) unit. nih.gov
Spirocyclic systems can be accessed through reactions such as the 1,3-dipolar cycloaddition of stable azomethine ylides to cyclopropenes, which generates bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.org While not directly involving this compound, this demonstrates a synthetic pathway to spirocycles that could potentially be adapted. The formation of fused systems often occurs through ring-opening and rearrangement reactions of appropriately substituted cyclobutane derivatives under thermal, photochemical, or catalytic conditions. researchgate.net
Recent advancements in photocatalysis have enabled the intramolecular [2+2] cycloaddition/dearomatization of substrates containing both an aromatic ring and an unactivated olefin. acs.org This method allows for the creation of saturated, sp3-rich fragments attached to aromatic systems, a desirable feature in drug discovery. acs.org
Variations on the Thiophene (B33073) Moiety
Positional Isomerism of the Cyclobutanone Attachment to Thiophene
Positional isomers are compounds that share the same molecular formula but differ in the position of a functional group or substituent on the main carbon chain or ring structure. youtube.com In the context of this compound, positional isomerism would involve the attachment of the cyclobutanone ring to the 3-position of the thiophene ring, yielding 2-(thiophen-3-yl)cyclobutan-1-one.
The synthesis of such an isomer would likely follow a similar synthetic pathway to the 2-substituted analog, potentially starting with a different thiophene derivative. The electronic and steric environment of the thiophene-3-position differs from the 2-position, which would be expected to influence the compound's reactivity and biological activity. For example, electrophilic aromatic substitution on thiophene is generally favored at the 2-position due to the greater stabilization of the intermediate carbocation. nih.gov This inherent difference in reactivity could necessitate modified synthetic conditions to achieve the 3-substituted isomer.
Substitution Patterns on the Thiophene Ring and their Electronic Impact
For instance, the introduction of electron-donating groups, such as alkyl or alkoxy groups, would increase the electron density of the thiophene ring, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups, like nitro or cyano groups, would decrease the electron density, making the ring less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution.
The Gewald reaction is a well-established method for synthesizing substituted 2-aminothiophenes, which can then be further functionalized. impactfactor.org This reaction provides a versatile route to a wide array of thiophene derivatives with different substitution patterns. The electronic impact of these substituents can be probed using various spectroscopic techniques and computational methods to understand their effect on the molecule's properties.
Heterocyclic Ring Fusions with the Thiophene Moiety (e.g., Benzothiophenes, Thienopyridines)
Fusing another heterocyclic or aromatic ring to the thiophene moiety of this compound creates a new class of analogues with extended π-systems and potentially altered pharmacological profiles. Examples of such fused systems include benzothiophenes and thienopyridines.
The synthesis of benzothiophenes can be achieved through various methods, including the reaction of o-halovinylbenzenes with a sulfur source or the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.org Thieno[3,2-b]thiophene derivatives, another class of fused systems, have been synthesized via the Fiesselmann thiophene synthesis. beilstein-journals.orgresearchgate.net These fused systems often exhibit interesting electronic properties and have been explored as organic semiconductors. mdpi.com
The incorporation of these fused heterocyclic systems in place of the simple thiophene ring in this compound would create novel analogues. The synthesis would likely involve attaching the cyclobutanone moiety to the pre-formed fused ring system. The resulting compounds would have a more rigid and planar structure, which could influence their binding to biological targets.
Cyclobutane-Thiophene Hybrid Scaffolds with Modified Linkages
The exploration of hybrid molecular scaffolds integrating cyclobutane and thiophene moieties with modified linkages has opened new avenues in materials science and medicinal chemistry. These architectures, which include bridged and spaced systems, offer unique three-dimensional arrangements and electronic properties. This section delves into the synthetic strategies for creating these novel structures and investigates the electronic interactions inherent in these hybrid systems.
Synthesis and Characterization of Novel Bridged and Spaced Architectures
The synthesis of cyclobutane-thiophene hybrid scaffolds with bridged and spaced architectures often involves multi-step strategies, leveraging established reactions in heterocyclic and carbocyclic chemistry. These approaches aim to create rigid and well-defined structures where the spatial relationship between the thiophene and cyclobutane units is precisely controlled.
Bridged Architectures:
The construction of bridged systems, such as spirocyclic and macrocyclic structures, from precursors related to this compound requires innovative synthetic design. While direct examples starting from this specific ketone are not extensively documented, analogous transformations provide a roadmap for their potential synthesis. For instance, the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione has been achieved through the spirolation of indene-1,3-dione with 1,3-dibromopropane (B121459) under phase-transfer catalysis. A similar strategy could be envisioned where a suitably functionalized this compound derivative undergoes intramolecular cyclization to form a bridged system.
Another promising approach involves the use of cycloaddition reactions. Rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have been successfully employed to create various bridged bicyclic systems. nih.gov This methodology could potentially be adapted to substrates derived from this compound containing a tethered dipolarophile to construct novel bridged frameworks.
Macrocyclic structures incorporating both cyclobutane and thiophene rings represent a significant synthetic challenge. However, recent advances have demonstrated the feasibility of synthesizing cyclobutene-based macrocycles through cross-coupling reactions of 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene with various thiophene-containing comonomers. rsc.org This modular approach allows for the creation of macrocycles with varying numbers of thiophene units, offering a high degree of control over the final architecture. rsc.org The resulting macrocycles exhibit high thermal stability and can form highly symmetrical structures in solution. researchgate.net
Spaced Architectures:
The synthesis of spaced architectures, where thiophene and cyclobutane units are separated by a defined linker, can be achieved through standard cross-coupling methodologies. Reactions such as Suzuki and Stille couplings are instrumental in connecting a thiophene-boronic acid (or ester) with a functionalized cyclobutane derivative, or vice versa. For example, a bromo-substituted this compound could be coupled with a thiophene-boronic acid to create a thiophene-cyclobutane-thiophene system. The nature of the linker can be systematically varied to study its impact on the electronic properties of the hybrid system.
Table 1: Synthetic Strategies for Bridged and Spaced Cyclobutane-Thiophene Architectures
| Architecture | Synthetic Strategy | Key Features | Representative References |
| Bridged | Intramolecular Cyclization | Formation of spiro or fused ring systems. | - |
| (3+2) Dipolar Cycloaddition | Access to complex bridged bicyclic frameworks. | nih.gov | |
| Macrocyclization via Cross-Coupling | Modular synthesis of macrocycles with tunable sizes. | rsc.orgresearchgate.net | |
| Spaced | Suzuki/Stille Cross-Coupling | Controlled introduction of a linker between units. | nih.gov |
Exploration of Electronic Coupling and Charge Transfer in Hybrid Systems
The electronic properties of cyclobutane-thiophene hybrid scaffolds are of significant interest, particularly the extent of electronic coupling and the potential for intramolecular charge transfer (ICT). The insulating nature of the sp³-hybridized cyclobutane ring suggests that it would act as a spacer, electronically isolating the thiophene units. However, the rigid and defined geometry imposed by the cyclobutane linker can influence the through-space interactions between the aromatic moieties.
Electronic Coupling:
In systems where two or more thiophene units are linked through a cyclobutane spacer, the electronic communication between them is a key parameter. Cyclic voltammetry is a powerful tool to probe these interactions. The splitting of oxidation potentials for the thiophene units can provide a quantitative measure of the electronic coupling. In diferrocenyl systems connected by five-membered heterocyclic spacers, it has been shown that the electronic interaction is dependent on the nature and number of heteroatoms in the spacer. researchgate.net A similar investigation of thiophene units bridged by a cyclobutane ring would provide valuable insights into the role of the saturated linker in mediating electronic communication.
Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure of these hybrid systems. DFT can be used to calculate the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In diblock oligomers featuring electron-rich oligothiophene segments linked to an electron-poor unit, DFT calculations have shown that the frontier orbitals retain the characteristics of the individual π-conjugated segments, but low-energy optical transitions can arise from charge transfer between them. rsc.org
Intramolecular Charge Transfer (ICT):
The incorporation of electron-donating and electron-accepting groups within the cyclobutane-thiophene hybrid scaffold can lead to intramolecular charge transfer upon photoexcitation. The photophysical properties of such donor-π-acceptor (D-π-A) systems are highly sensitive to their environment.
The study of D-π-A thiophene-based derivatives has shown that their fluorescence emission spectra exhibit a significant red shift in more polar solvents, which is a hallmark of an ICT state. rsc.org The change in dipole moment between the ground and excited states can be estimated using the Lippert-Mataga equation, providing a quantitative measure of the charge transfer character. rsc.org
In the context of cyclobutane-thiophene hybrids, a system could be designed where a donor-substituted thiophene is linked to an acceptor-substituted cyclobutanone. Upon excitation, an electron could be transferred from the thiophene moiety to the carbonyl group, creating an ICT state. The rigid cyclobutane linker would fix the distance and relative orientation between the donor and acceptor, allowing for a systematic study of the factors governing the efficiency of ICT.
Transient absorption spectroscopy is a powerful technique to probe the dynamics of excited states, including the formation and decay of ICT states. In diblock oligomers, this technique has revealed the rapid formation of a charge transfer state from an initially populated locally excited state in polar solvents. rsc.org Similar studies on cyclobutane-thiophene hybrids would be crucial to unravel the kinetics of charge separation and recombination in these systems.
Table 2: Research Findings on Electronic Properties of Thiophene-Based Hybrid Systems
| Property | Experimental Technique | Key Findings | Representative References |
| Electronic Coupling | Cyclic Voltammetry | Splitting of redox potentials indicates electronic communication through spacers. | researchgate.net |
| DFT Calculations | Frontier orbital characteristics are retained from individual segments. | rsc.org | |
| Intramolecular Charge Transfer | Fluorescence Spectroscopy | Solvent-dependent Stokes shift indicates ICT character. | rsc.orgrsc.org |
| Transient Absorption Spectroscopy | Reveals dynamics of ICT state formation and decay. | rsc.org |
Advanced Applications of 3 Thiophen 2 Yl Cyclobutan 1 One and Its Chemical Scaffolds in Non Biological Fields
Utility in Advanced Organic Synthesis as Reactive Intermediates and Building Blocks
The inherent ring strain of the cyclobutane (B1203170) moiety and the versatile reactivity of the thiophene (B33073) ring make 3-(thiophen-2-yl)cyclobutan-1-one and its derivatives powerful tools in modern organic synthesis.
The cyclobutane framework is a key structural motif in a variety of complex natural products, including many with intriguing biological activities. rsc.orgresearchgate.netresearchgate.netrsc.org Synthetic chemists have developed numerous strategies to construct these four-membered rings, often employing them as central scaffolds for further elaboration. rsc.orgresearchgate.net The presence of a thiophene ring attached to the cyclobutane core, as in this compound, offers additional synthetic handles. The thiophene ring is more susceptible to electrophilic substitution than benzene, allowing for selective functionalization. nih.gov
Methodologies for creating complex molecular architectures often rely on the controlled ring-opening or rearrangement of strained systems like cyclobutanes. The specific substitution pattern on the cyclobutane ring dictates the outcome of these transformations. Furthermore, the ketone functionality in this compound is a versatile site for reactions such as reductions, olefinations, and additions, providing access to a wide range of more complex derivatives. For instance, the synthesis of various substituted heteroaryl compounds often begins with electrophilic aromatic substitution reactions on electron-rich heterocycles like thiophene. nih.gov The combination of the reactive ketone and the activatable thiophene ring within the same molecule makes this scaffold a potent precursor for diverse chemical structures. The synthesis of cyclobutane-containing natural products often relies on key disconnection tactics that forge the four-membered ring as a central strategic element. rsc.orgresearchgate.net
The development of chiral molecules containing cyclobutanes is a significant area of research, with methods such as [2+2] cycloaddition reactions and C-H bond functionalization being prominent. nih.gov In the quest for high enantioselectivity, chiral auxiliaries and ligands play a pivotal role. The rigid conformation of the cyclobutane ring can provide a well-defined stereochemical environment, making its derivatives promising candidates for such applications.
Recent research has demonstrated the successful asymmetric synthesis of atropisomers that feature cis-cyclobutane boronic esters. nih.gov This methodology has shown compatibility with a diverse range of heterocycles, including thiophenes. nih.gov In these syntheses, high yields (34% to 85%) and excellent enantiomeric excesses (88% to 99%) have been achieved. nih.gov The ability to incorporate a thiophene moiety into these chiral cyclobutane structures highlights the potential for developing novel chiral ligands based on the 3-(thiophen-2-yl)cyclobutane scaffold for use in a variety of asymmetric transformations. nih.gov
Integration into Materials Science and Functional Materials Development
The combination of the thiophene's electronic properties and the cyclobutane's structural characteristics has led to the exploration of 3-(thiophen-2-yl)cyclobutane derivatives in materials science, particularly for applications in optics and electronics.
Photoactive materials can change their properties upon exposure to light. The [2+2] photocycloaddition reaction is a fundamental method for creating cyclobutane rings and is a key process in the design of photoresponsive materials. tum.deacs.orgacs.org This reaction can be used to synthesize polymers containing cyclobutane units or to crosslink polymer chains, leading to materials with tunable mechanical properties. nih.gov
The incorporation of aromatic rings like thiophene into molecules that can undergo photocycloaddition can lead to the formation of semi-saturated, sp³-rich scaffolds from flat, aromatic precursors. acs.org This transformation can dramatically alter the electronic and physical properties of the material. For example, intramolecular [2+2] cycloaddition can be used to create complex, strained ring systems. acs.orgacs.org While direct research on the photomechanical properties of this compound is limited, the foundational chemistry suggests that derivatives of this scaffold could be designed to exhibit photoresponsive behavior, such as changes in shape or stiffness, making them candidates for photomechanical systems.
Thiophene-containing materials are widely used in organic electronics due to their excellent charge-transport properties and stability. nih.govresearchgate.net They are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.gov The performance of these devices is highly dependent on the molecular structure and packing of the organic materials.
Non-linear optical (NLO) materials are crucial for technologies like optical data storage, optical switching, and image processing. nih.gov Organic molecules with large delocalized π-electron systems can exhibit significant NLO properties. nih.gov Thiophene derivatives are often investigated for these applications due to the electron-rich nature of the thiophene ring. researchgate.netrsc.org Theoretical studies on non-fullerene acceptors for organic solar cells, which often contain thiophene units, have shown that modifying the molecular structure can lead to promising NLO properties. nih.gov
In the realm of optical data storage, thiophene-based polymers have been successfully used to create holographic recording media. bohrium.com For instance, an azothiophene polyester (B1180765) has been shown to exhibit high photoinduced anisotropy when irradiated with a laser. bohrium.com This material can be used to inscribe stable gratings with high diffraction efficiency, demonstrating its potential for holographic data storage. bohrium.com The calculated birefringence of a film of this material was found to be 0.02 per micron. bohrium.com These findings underscore the potential of incorporating thiophene-cyclobutane scaffolds into new materials designed for NLO applications and high-density optical data storage.
Development of Dye-Sensitized Solar Cells (DSSCs) and Related Energy Conversion Technologies
While direct studies on this compound in dye-sensitized solar cells (DSSCs) are not extensively documented, the broader class of thiophene-based organic dyes has been a significant area of research for enhancing the efficiency and stability of these solar cells. acs.orgresearchgate.netntu.edu.tw Thiophene units are widely incorporated into D-π-A (donor-π-bridge-acceptor) organic sensitizers due to their excellent electron-donating capabilities and their ability to form extended π-conjugated systems. mdpi.comresearchgate.net These characteristics are crucial for efficient light harvesting and electron injection into the semiconductor (typically TiO2) of the DSSC.
Derivatives of this compound could be envisioned as components of novel DSSC dyes. The thiophene ring would act as the core of the π-bridge, while the cyclobutanone (B123998) scaffold could be functionalized with suitable donor and acceptor groups. The strained cyclobutane ring might also influence the planarity and electronic properties of the resulting dye, potentially impacting charge transfer rates and recombination processes at the TiO2/dye/electrolyte interface. Studies on related 2,3-disubstituted thiophene-based dyes have shown that such structural modifications can lead to higher open-circuit voltages (VOC) by retarding charge recombination. acs.orgntu.edu.tw
| Thiophene-Based Dye Structure | Power Conversion Efficiency (η) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) |
| Phenothiazine with one thiophene bridge | 5.7% | 10.1 | 0.83 | 0.68 |
| Phenothiazine with two thiophene bridges | Similar to reference | - | - | - |
| Thieno[3,2-b]thiophene-EDOT bridge (M10) | 7.00% | - | - | - |
| Thieno[3,2-b]thiophene-thiophene bridge (M9) | 5.67% | - | - | - |
| 2,3-disubstituted oligothiophene-arylamine | 4.11% - 6.15% | - | Higher than 2-substituted | - |
Chemical Corrosion Inhibition (focusing on molecular interactions with metal surfaces)
Thiophene derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, including steel and aluminum, particularly in acidic environments. nih.govderpharmachemica.comresearchgate.net The effectiveness of these organic compounds is largely attributed to the presence of the sulfur atom in the thiophene ring, along with the π-electrons of the aromatic system. frontiersin.org These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.
The mechanism of corrosion inhibition by thiophene derivatives involves the interaction of the lone pair of electrons on the sulfur atom and the delocalized π-electrons of the thiophene ring with the vacant d-orbitals of the metal atoms on the surface. frontiersin.org This interaction leads to the formation of a coordinate covalent bond, resulting in strong adsorption. This adsorption can be classified as either physisorption, involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule, or chemisorption, which involves charge sharing or transfer from the inhibitor to the metal surface to form a bond. derpharmachemica.com
| Thiophene Derivative | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Inhibition Type |
| (E)-5-(thiophen-2-yl)-1H-tetrazole (TET) | 2024-T3 Aluminum Alloy | 1 M HCl | 96 | Mixed |
| (E)-thiophene-2-carbaldehyde oxime (OXM) | 2024-T3 Aluminum Alloy | 1 M HCl | 94 | Mixed |
| 5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone | Steel | 0.5 M H2SO4 | 87 | Cathodic |
| Yttrium 3-thiophenecarboxylate complex | Mild Steel | - | 68 | Anodic |
| Gadolinium 3-thiophenecarboxylate complex | Mild Steel | - | 70 | Anodic |
Applications in Polymer Chemistry and Supramolecular Assembly
Thiophene-based polymers are a significant class of conjugated polymers with wide-ranging applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). numberanalytics.comresearchgate.net The incorporation of the thiophene ring into a polymer backbone imparts desirable electronic and optical properties due to its delocalized π-electron system. numberanalytics.com The synthesis of these polymers can be achieved through various methods, including oxidative polymerization and cross-coupling reactions catalyzed by nickel or palladium. researchgate.netnih.gov
The this compound scaffold presents an interesting building block for novel polymers. The thiophene ring can be polymerized through its 2- and 5-positions to create a polythiophene backbone. The cyclobutanone moiety attached at the 3-position would act as a side chain, influencing the polymer's solubility, morphology, and solid-state packing. The properties of the resulting polymer could be further tuned by chemical modification of the carbonyl group in the cyclobutanone ring.
Furthermore, the unique structure of this compound lends itself to applications in supramolecular chemistry. The thiophene ring can participate in π-π stacking interactions, a key driving force for self-assembly. The carbonyl group can act as a hydrogen bond acceptor, enabling the formation of well-defined supramolecular structures through non-covalent interactions. By designing appropriate complementary molecules, it is possible to create complex and functional supramolecular architectures based on this scaffold. These assemblies could find use in areas such as molecular recognition, catalysis, and the development of "smart" materials that respond to external stimuli. The ability to functionalize both the thiophene and cyclobutane rings offers a high degree of control over the final supramolecular structure and its properties.
Development of Sensors and Probes Based on Chemo-Responsive Properties
Thiophene derivatives have been extensively investigated for the development of chemosensors for the detection of various analytes, including metal ions, anions, and neutral molecules. bohrium.comresearchgate.net These sensors often rely on changes in their photophysical properties, such as fluorescence or color, upon interaction with the target analyte. bohrium.com The thiophene moiety can act as a fluorophore or a signaling unit within the sensor molecule. bohrium.com
The design of a thiophene-based chemosensor typically involves coupling the thiophene unit to a receptor that selectively binds to the analyte of interest. This binding event then modulates the electronic properties of the thiophene, leading to a detectable optical or electrochemical response. Common sensing mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). bohrium.comresearchgate.net
The this compound scaffold provides a versatile platform for the design of new chemosensors. The thiophene ring can serve as the signaling component. The cyclobutanone ring can be chemically modified to introduce a specific receptor for a target analyte. For example, the carbonyl group could be converted into a Schiff base or other functional group capable of coordinating with metal ions. Upon binding of a metal ion, the conformation of the molecule could change, or the electronic communication with the thiophene ring could be altered, resulting in a change in its fluorescence or absorption spectrum. The development of such sensors is crucial for applications in environmental monitoring, industrial process control, and biological imaging. researchgate.netnih.gov For instance, thiophene-based fluorescent chemosensors have been developed for the detection of toxic metal ions like Zn2+ and CN-. nih.gov
| Thiophene-Based Sensor | Target Analyte | Sensing Mechanism | Limit of Detection |
| (E)-3-((4-(diethylamino)-2-hydroxybenzylidene)amino)-2,3-dihydrothiophene-2-carboxamide (DHADC) | Zn2+ | Chelation Enhanced Fluorescence | 2.55 µM |
| Thieno[2,3-b]thiophene-based fluorescent probe (L1) | Zn2+ | Aggregation-Induced Emission | - |
Q & A
Q. What are the common synthetic routes for preparing 3-(thiophen-2-yl)cyclobutan-1-one, and what are their respective yields and limitations?
Answer: The synthesis of this compound typically involves cyclization or coupling reactions. For example, benzoylisothiocyanate has been used in 1,4-dioxane to synthesize analogous thiophene derivatives via nucleophilic addition (e.g., ethyl 2-(N-benzoylthiouryl)-4,5,6,7-tetrahydro-benzo[b]thiophen-3-carboxylate) . Yields often depend on reaction time and stoichiometric ratios, with limitations including side reactions (e.g., byproduct formation requiring filtration). Alternative routes may employ tert-butyl carbamate intermediates for cyclobutanone functionalization, as seen in derivatives like cis-3-(tert-butoxycarbonylamino) cyclobutanecarboxylic acid .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Answer: Validate purity via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Structural confirmation requires spectroscopic methods:
- NMR : Analyze H and C spectra for characteristic cyclobutanone (C=O ~200 ppm) and thiophene protons (~6.5–7.5 ppm).
- IR : Confirm carbonyl stretching (~1700–1750 cm) and thiophene C-S/C=C vibrations.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement, leveraging tools like gradient expansions for electron density analysis .
Advanced Research Questions
Q. What biocatalytic strategies are effective for stereoselective functionalization of this compound?
Answer: Immobilized enzymes, such as SwCNTNH-PAL (single-walled carbon nanotube-conjugated phenylalanine ammonia-lyase), enable stereoselective ammonia elimination or addition. For example, this biocatalyst achieves enantioselective conversion of 2-amino-3-(thiophen-2-yl)propanoic acid in batch mode. Optimize reaction conditions (pH, temperature) and monitor progress via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
Answer: Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy. Use gradient expansions to compute correlation potentials, validated against experimental data (e.g., ionization potentials, electron affinities). DFT calculations on analogous systems (e.g., thiophene-substituted cyclopropanes) show <5% deviation from empirical results .
Q. What mechanistic insights explain the reactivity of the cyclobutanone ring in nucleophilic additions under steric constraints?
Answer: The thiophene substituent introduces steric hindrance and electron-withdrawing effects, polarizing the carbonyl group. Study reaction kinetics using:
- Kinetic isotope effects (KIE) to probe transition states.
- DFT-based transition-state modeling to assess steric parameters (e.g., Bürgi-Dunitz angle).
Experimental data from ammonia addition/elimination reactions (e.g., with SwCNTNH-PAL) reveal rate-limiting steps influenced by thiophene ring orientation .
Q. How do indoor surface interactions affect the stability of this compound in environmental chemistry studies?
Answer: Adsorption on indoor surfaces (e.g., glass, polymers) can alter degradation pathways. Use microspectroscopic imaging (e.g., Raman or AFM-IR) to track surface-bound oxidation products. Controlled exposure experiments in simulated indoor environments (varying humidity, oxidant levels) reveal half-life reductions due to surface-catalyzed hydrolysis .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?
Answer: Systematically compare synthetic protocols (e.g., solvent polarity, catalyst loading). For example, benzoylisothiocyanate-mediated reactions in 1,4-dioxane may yield 60–75% under anhydrous conditions, but impurities (e.g., ammonium chloride byproducts) require rigorous purification . Cross-validate results using alternative routes (e.g., tert-butyl carbamate intermediates) .
Q. What experimental controls are critical for ensuring reproducibility in stereoselective biocatalytic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
